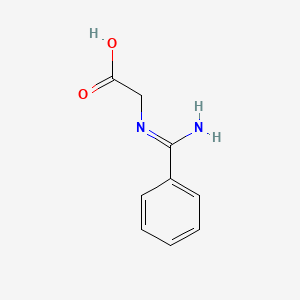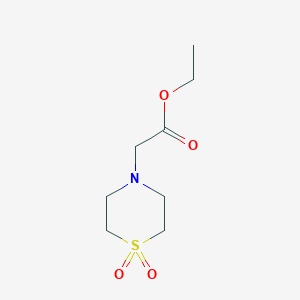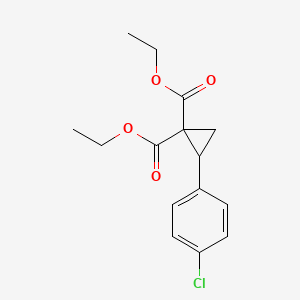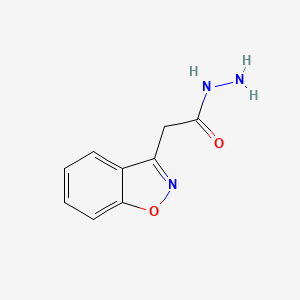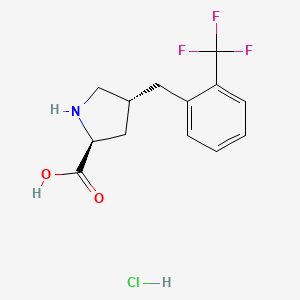
4-(ヒドロキシメチル)-3,5-ジメチルフェノール
概要
説明
4-(Hydroxymethyl)-3,5-dimethylphenol is an organic compound characterized by a phenolic structure with hydroxymethyl and dimethyl substituents
科学的研究の応用
4-(Hydroxymethyl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol typically involves the hydroxymethylation of 3,5-dimethylphenol. One common method is the reaction of 3,5-dimethylphenol with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the phenol acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of 4-(Hydroxymethyl)-3,5-dimethylphenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenol
Reduction: 4-(Methyl)-3,5-dimethylphenol
Substitution: Various alkylated or acylated derivatives of 4-(Hydroxymethyl)-3,5-dimethylphenol
作用機序
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)phenol: Lacks the dimethyl groups, resulting in different chemical properties.
3,5-Dimethylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)-2,6-dimethylphenol: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenol is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-(hydroxymethyl)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXUDNVOYVQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376213 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28636-93-3 | |
| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


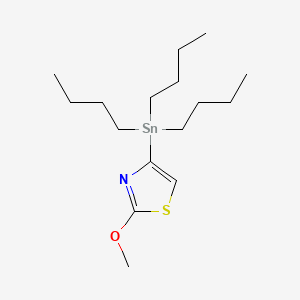
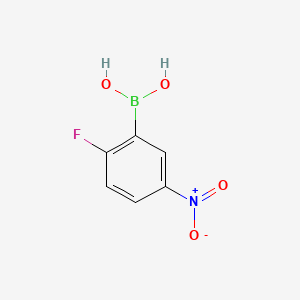
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
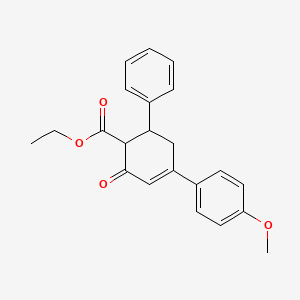
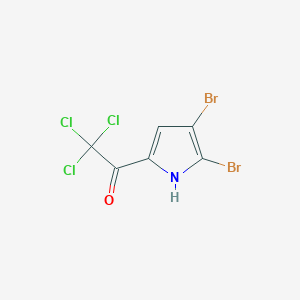
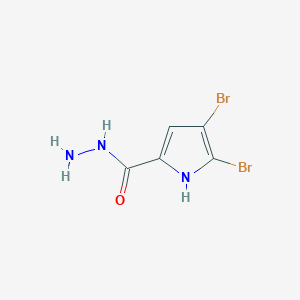
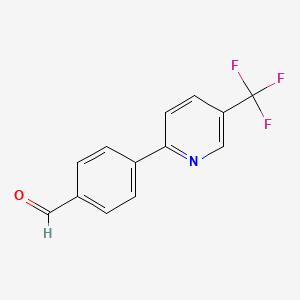
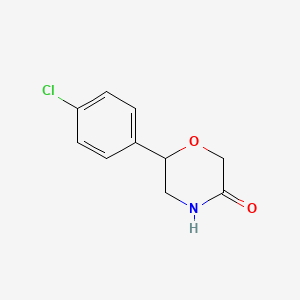
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)
